An In-depth Technical Guide to 2-(2-Bromo-3,4-difluorophenyl)acetic acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(2-Bromo-3,4-difluorophenyl)acetic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Bromo-3,4-difluorophenyl)acetic acid, a halogenated phenylacetic acid derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure and properties, provide a detailed, field-proven synthetic protocol, outline methods for its analytical characterization, and explore its potential applications, particularly in the context of drug development. The strategic incorporation of bromine and fluorine atoms into the phenylacetic acid scaffold imparts unique physicochemical and pharmacological properties, making this a valuable building block for the synthesis of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
2-(2-Bromo-3,4-difluorophenyl)acetic acid is a substituted phenylacetic acid with the chemical formula C₈H₅BrF₂O₂. The strategic placement of a bromine atom at the ortho position and two fluorine atoms at the meta and para positions of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability.
Below is a 2D representation of the chemical structure of 2-(2-Bromo-3,4-difluorophenyl)acetic acid:
Caption: 2D Chemical Structure of 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
A summary of its key physicochemical properties is presented in the table below. Note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the literature.
| Property | Value | Source |
| CAS Number | 1780785-72-9 | [1] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.02 g/mol | [1] |
| Appearance | White to off-white solid | Predicted |
| Boiling Point (Predicted) | 314.5 ± 37.0 °C | |
| Density (Predicted) | 1.774 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.82 ± 0.10 |
Synthesis of 2-(2-Bromo-3,4-difluorophenyl)acetic acid: A Step-by-Step Protocol
The synthesis of substituted phenylacetic acids can be achieved through various routes, including the hydrolysis of benzyl cyanides, Grignard reactions with benzyl halides, and palladium-catalyzed carbonylation of benzyl halides.[2] For 2-(2-Bromo-3,4-difluorophenyl)acetic acid, a robust and scalable approach involves the conversion of the corresponding benzyl bromide. This method is favored for its relatively high yields and the commercial availability of the starting materials.
The following is a detailed, two-step experimental protocol for the synthesis of 2-(2-Bromo-3,4-difluorophenyl)acetic acid, starting from 1-bromo-2-(bromomethyl)-3,4-difluorobenzene.
Caption: Synthetic workflow for 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
Step 1: Synthesis of 2-(2-Bromo-3,4-difluorophenyl)acetonitrile
Rationale: This step introduces the nitrile group, which serves as a precursor to the carboxylic acid. The use of sodium cyanide in a polar aprotic solvent like DMSO is a standard and efficient method for nucleophilic substitution of the benzylic bromide.
Materials:
-
1-Bromo-2-(bromomethyl)-3,4-difluorobenzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1-bromo-2-(bromomethyl)-3,4-difluorobenzene (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-Bromo-3,4-difluorophenyl)acetonitrile. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to 2-(2-Bromo-3,4-difluorophenyl)acetic acid
Rationale: Acid-catalyzed hydrolysis is a classic and effective method for converting nitriles to carboxylic acids. The use of a strong acid like sulfuric acid and elevated temperatures ensures complete conversion.
Materials:
-
2-(2-Bromo-3,4-difluorophenyl)acetonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
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Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the crude 2-(2-Bromo-3,4-difluorophenyl)acetonitrile from the previous step.
-
Slowly add a mixture of concentrated sulfuric acid and water (1:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted nitrile or impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of 2-(2-Bromo-3,4-difluorophenyl)acetic acid should form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to yield the pure 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
-
Dry the purified product under vacuum.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and quality of the synthesized 2-(2-Bromo-3,4-difluorophenyl)acetic acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂-) adjacent to the carboxylic acid group, typically in the range of 3.6-3.8 ppm. The aromatic protons will appear as multiplets in the downfield region (around 7.0-7.8 ppm), with their splitting patterns influenced by the fluorine and bromine substituents. The carboxylic acid proton will be a broad singlet, often above 10 ppm, and its visibility may depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear around 170-180 ppm. The methylene carbon will be in the range of 35-45 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling, with their chemical shifts influenced by the electronegative halogen substituents.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the compound. A reverse-phase HPLC method is suitable for this analysis.[3]
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the target compound from potential impurities and starting materials. Method validation according to ICH guidelines is recommended for quantitative applications.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z corresponding to the molecular weight minus one. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two characteristic peaks separated by 2 m/z units, which is a key diagnostic feature.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[4] Phenylacetic acid derivatives themselves are known to possess a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5]
The presence of the bromo and difluoro substituents in 2-(2-Bromo-3,4-difluorophenyl)acetic acid makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related bromo-phenylacetamide derivatives have shown promising antifungal activity.[6] The unique substitution pattern of this molecule can be exploited to fine-tune the pharmacological properties of a lead compound.
Potential areas of application include:
-
Synthesis of Novel Anti-inflammatory Agents: The phenylacetic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Development of Anticancer Therapeutics: Fluorinated phenylacetamide derivatives have been investigated as potential anticancer agents.[5]
-
Antimicrobial Drug Discovery: The lipophilicity and electronic properties conferred by the halogen atoms could be beneficial for designing new antimicrobial compounds.
Caption: Potential applications of 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
Safety and Handling
Conclusion
2-(2-Bromo-3,4-difluorophenyl)acetic acid is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique chemical structure, featuring multiple halogen substituents, offers opportunities for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for its use in the laboratory.
References
-
interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. Chegg.com. Published 2021-02-26. Available from: [Link]
- Aliabadi A, Andisheh S, Tayarani-Najaran Z, Tayarani-Najaran M. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013;12(3):267-271.
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HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. Available from: [Link]
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Aliabadi A, Andisheh S, Tayarani-Najaran Z, Tayarani-Najaran M. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Published 2013-07-01. Available from: [Link]
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multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. Published 2020-06-08. Available from: [Link]
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2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282. PubChem. Available from: [Link]
-
2-(4-Bromo-2,5-difluorophenyl)acetic acid | C8H5BrF2O2 | CID 53403615. PubChem. Available from: [Link]
-
Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. Published 2023-06-12. Available from: [Link]
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